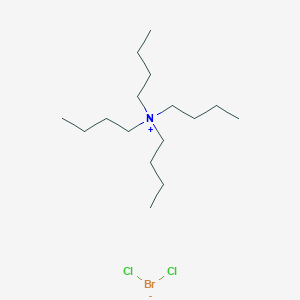

Tetrabutylammonium Dichlorobromide

描述

Tetrabutylammonium Dichlorobromide is a quaternary ammonium compound with the molecular formula

C16H36BrCl2N

. It is known for its utility in various chemical reactions and as a reagent in organic synthesis. The compound appears as a light yellow to green powder or crystal and is typically stored at room temperature in a dry, cool place .准备方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dichlorobromide can be synthesized through the reaction of tetrabutylammonium bromide with chlorine gas. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reactivity of chlorine. The general reaction is as follows:

(C4H9)4NBr+Cl2→(C4H9)4NBrCl2

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for larger quantities. The process includes careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

化学反应分析

Types of Reactions: Tetrabutylammonium Dichlorobromide is involved in various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in nucleophilic substitution reactions due to the presence of halide ions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide or other peroxides under mild conditions.

Substitution: Typical conditions involve polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products: The major products depend on the specific reaction but often include halogenated organic compounds or oxidized derivatives of the starting materials .

科学研究应用

Phase-Transfer Catalyst

Tetrabutylammonium dichlorobromide serves as an effective phase-transfer catalyst in organic synthesis. Its ability to dissolve in both aqueous and organic solvents allows it to transport water-soluble reactants into organic phases, enhancing reaction rates and product yields. This capability has made it a valuable tool in various chemical reactions, including:

- Synthesis of N-aryl amines

- Carbonylation-peroxidation of styrene derivatives

- Suzuki cross-coupling reactions

Studies have demonstrated that using this compound can significantly improve the efficiency of these reactions by facilitating the interaction between reactants in different phases .

Green Chemistry

Deep Eutectic Solvents

Recent advancements have highlighted the potential of this compound when combined with other solvents to form deep eutectic solvents (DESs). These mixtures are considered eco-friendly alternatives for traditional solvents due to their lower toxicity profiles. Research has shown that DESs containing tetrabutylammonium salts exhibit antimicrobial properties and can be used effectively in extracting bioactive compounds from natural sources .

Toxicity Profile

The toxicity assessments of tetrabutylammonium-based DESs indicate that they are relatively safe for use in biological systems, showing minimal adverse effects on various organisms, including bacteria and fish . This characteristic makes them suitable for applications in pharmaceuticals and biochemistry.

作用机制

The mechanism by which Tetrabutylammonium Dichlorobromide exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous to organic) by forming a complex with the reactant, thereby increasing the reaction rate. The molecular targets include various organic molecules, and the pathways involved often pertain to nucleophilic substitution and oxidation reactions.

相似化合物的比较

Tetrabutylammonium Bromide: Similar in structure but lacks the dichloride component, making it less versatile in certain reactions.

Tetrabutylammonium Chloride: Similar but does not contain the bromide ion, affecting its reactivity and applications.

Uniqueness: Tetrabutylammonium Dichlorobromide is unique due to its dual halide composition, which provides it with distinct reactivity and makes it suitable for a broader range of chemical reactions compared to its mono-halide counterparts.

生物活性

Tetrabutylammonium dichlorobromide (TBADCB) is a quaternary ammonium salt that has gained attention for its biological activities and applications in various fields, including catalysis and material science. This article reviews the biological activity of TBADCB, focusing on its toxicity, potential therapeutic effects, and its role in biological systems.

This compound is characterized by its formula . It is a phase transfer catalyst, facilitating reactions between organic and aqueous phases. Its structure includes a tetrabutylammonium cation, which significantly influences its biological interactions.

Acute Toxicity

Studies have assessed the acute toxicity of TBADCB in animal models. In one OECD Test Guideline 423 study, female Wistar rats were administered TBADCB at doses of 300 mg/kg and 2000 mg/kg. The results indicated an LD50 value between 300 and 2000 mg/kg, with notable clinical signs of toxicity at the higher dose, including tremors and respiratory distress .

Table 1: Summary of Acute Toxicity Studies

| Dose (mg/kg) | Mortality Rate | Clinical Signs Observed |

|---|---|---|

| 300 | 0/3 | None |

| 2000 | 3/3 | Tremors, abdominal breathing, salivation |

Genotoxicity

In vitro studies have shown that TBADCB does not exhibit genotoxic effects. Tests conducted on bacterial strains (Salmonella typhimurium) and mammalian cells (Chinese hamster ovary cells) yielded negative results for mutagenicity and chromosomal aberrations . This suggests that TBADCB may not pose significant genetic risks under controlled exposure conditions.

Developmental and Reproductive Toxicity

Evidence suggests potential developmental toxicity associated with tetrabutylammonium salts. Animal studies indicate that high exposure levels during pregnancy may lead to fetal abnormalities . However, specific data on TBADCB's reproductive toxicity remain limited.

Catalytic Activity

TBADCB has been utilized as a catalyst in various organic synthesis reactions. Its ability to facilitate phase transfer reactions makes it valuable in synthesizing bioactive compounds. For instance, it has been used effectively in the synthesis of imidazoles, which possess significant biological activities such as antimicrobial properties .

Table 2: Applications of TBADCB in Organic Synthesis

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Phase transfer catalysis | 2,4,5-Trisubstituted imidazoles | Up to 95 |

| Synthesis of N-heterocycles | Diverse bioactive compounds | Excellent |

Case Studies

- Synthesis of Bioactive Compounds : Research demonstrated that TBADCB catalyzed the synthesis of various bioactive N-heterocycles with high yields. These compounds are known for their potential therapeutic applications against various diseases .

- Nanotechnology Applications : TBADCB has been employed in the synthesis of silver nanowires through a polyol process. The presence of this compound helped control the size and morphology of the nanowires, enhancing their applicability in electronics and medicine .

属性

InChI |

InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVIJLXGNLMYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423247 | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-75-3 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of TBADCB in silver nanowire synthesis?

A: TBADCB acts as a capping agent, influencing the growth kinetics of silver nanowires during synthesis. [, ] It preferentially adsorbs onto specific crystal facets of silver, promoting unidirectional growth and resulting in the formation of long, thin nanowires. []

Q2: How does the concentration of TBADCB affect the size of the synthesized silver nanowires?

A: Research shows a strong correlation between the molar concentration of TBADCB and the diameter of the resulting silver nanowires. [] Higher concentrations of TBADCB lead to the formation of thinner nanowires. This suggests a mechanism where TBADCB molecules adsorbed on the silver surface physically hinder growth in specific directions, thus controlling the final nanowire diameter.

Q3: Beyond concentration, are there other factors influenced by TBADCB that can control the morphology of silver nanowires?

A: Yes, alongside concentration, the reaction temperature during the initial nucleation step, influenced by the presence of TBADCB, plays a significant role in determining the final length of the silver nanowires. [] Additionally, adjusting the stirring speed during synthesis, again in the presence of TBADCB, can further fine-tune the length and diameter of the produced nanowires. []

Q4: What makes TBADCB a preferred choice for silver nanowire synthesis compared to other potential capping agents?

A: While the provided research focuses on the specific application of TBADCB, it highlights the compound's effectiveness in facilitating the controlled synthesis of silver nanowires with desirable characteristics such as long lengths and small diameters. [, ] Further research is needed to directly compare TBADCB with alternative capping agents to definitively establish its advantages in terms of efficiency, cost-effectiveness, and impact on the properties of the synthesized nanowires.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。